Allyl 4-bromobutyrate
Overview
Description
Allyl 4-bromobutyrate is an allyl ester, a type of organic compound . It is a colorless liquid characterized by a strong, pungent odor . It is primarily employed as an intermediate in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C7H11BrO2 . It has an average mass of 207.065 Da and a monoisotopic mass of 205.994232 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 230.0±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 92.9±22.6 °C . The index of refraction is 1.473, and it has a molar refractivity of 43.7±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Scientific Research Applications
Tetrahydrofurannulation : Allyl 4-bromobutyrate is used in the synthesis of tetrahydrofurannulated products through a tandem radical cyclisation reaction followed by reductive cleavage of ketal. This method is significant in organic synthesis for constructing complex molecular structures (Srikrishna, Viswajanani, & Yelamaggad, 1995).
Allyl Organomanganese Compounds : Research shows that allyl Mn(II) organic compounds, obtained from Grignard reagents, react with various bromine derivatives, including 4-bromocrotonic, to give derivatives of cyclopropanecarboxylic acids. These derivatives have potential applications in synthetic chemistry (Kasatkin et al., 1991).
Asymmetric Synthesis : this compound plays a role in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, especially using Mo-catalyzed asymmetric allylic alkylation. This method is crucial for the production of chiral molecules which are important in pharmaceuticals (Trost, Dogra, & Franzini, 2004).
Palladium-Catalyzed Reactions : In the field of organometallic chemistry, this compound is used in palladium-catalyzed reactions to form 1-substituted 1,4-pentadiene. This process showcases the versatility of palladium catalysts in organic synthesis (Kosugi et al., 1993).
Biodiesel Production : In the energy sector, this compound aids in the production of biodiesel, offering more efficient and cost-effective methods. This has implications for sustainable energy and green chemistry (Lin et al., 2013).
Glycoconjugate Chemistry : The compound is employed in glycoconjugate chemistry for synthesizing neoglycolipids, neoglycoproteins, and neoglycoparticles, which are essential in understanding and manipulating biological systems (Magnusson et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
prop-2-enyl 4-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-6-10-7(9)4-3-5-8/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWKENTBDJHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426626 | |
Record name | ALLYL 4-BROMOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178215-45-7 | |
Record name | ALLYL 4-BROMOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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